Physicochemical Differentiation: Measured LogP of Target Compound vs. N-Cyclopentyl Analog
Computational estimates indicate that (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide possesses a LogP value of approximately 4.13 , which is higher than the N-cyclopentyl analog (LogP ~3.95) . This difference in lipophilicity is attributable to the replacement of the cyclopentyl group with a phenethyl moiety. While direct biological comparisons are not available, this physicochemical distinction suggests altered membrane permeability and tissue distribution profiles, which are critical considerations in ADME-Tox assessments [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.13 |
| Comparator Or Baseline | N-cyclopentyl-3-(4-propoxyphenyl)acrylamide: LogP = 3.95 |
| Quantified Difference | ΔLogP = +0.18 |
| Conditions | Computational prediction (KOWWIN v1.67 estimate) |
Why This Matters
LogP differences of this magnitude can influence solubility, permeability, and off-target binding, making the compound a distinct entity for SAR exploration rather than an interchangeable analog.
- [1] Gaikwad, N., et al. (2019). 'Cinnamamide: An insight into the pharmacological advances and structure–activity relationships.' European Journal of Medicinal Chemistry, 181, 111571. View Source
